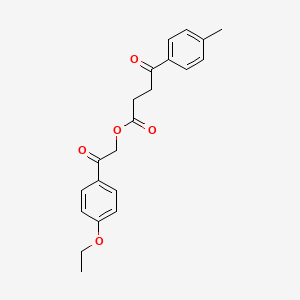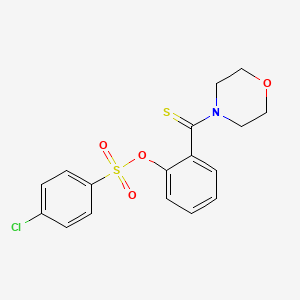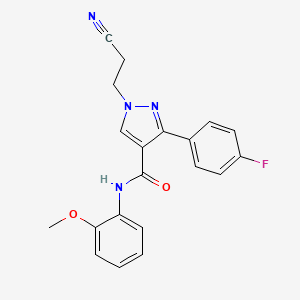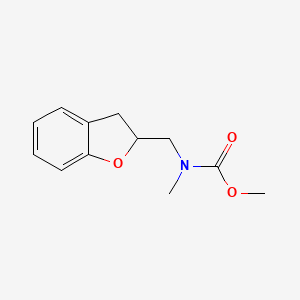
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as EMBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX-2, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have antioxidant effects, which may help protect against oxidative stress-related damage. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its specificity for COX-2 inhibition, which allows for targeted inhibition of the inflammatory response without affecting the production of other important molecules such as prostacyclin. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is the development of more potent derivatives of 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate that may be more effective in treating pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanisms underlying 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate's neuroprotective effects and its potential applications in treating neurodegenerative disorders. Finally, more research is needed to determine the safety and efficacy of 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in vivo, as most studies to date have been conducted in vitro.
Méthodes De Synthèse
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of ethyl 4-(4-methylphenyl)-4-oxobutanoate with 4-ethoxyphenylhydrazine. The resulting product is then treated with acetic anhydride and triethylamine to form the final 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate product. The purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-3-25-18-10-8-17(9-11-18)20(23)14-26-21(24)13-12-19(22)16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXITVXYPYOPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)

![4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)



![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)